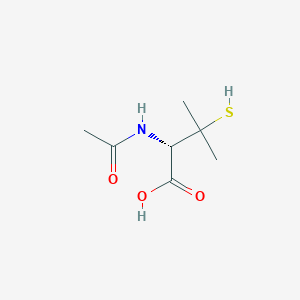

N-Acetylpenicillamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNBCKASUFBXCO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030813 | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15537-71-0 | |

| Record name | N-Acetylpenicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15537-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-dimethyl-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPENICILLAMINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO11M5K6OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-Acetylpenicillamine from Penicillamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Acetylpenicillamine from its precursor, D-penicillamine. The primary focus is on the direct N-acetylation of D-penicillamine, a crucial step in the production of this compound, which serves as a key intermediate in the synthesis of various pharmaceuticals, including S-nitroso-N-acetylpenicillamine (SNAP), and as a chelating agent. This document details the experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes visualizations to elucidate the reaction mechanism and experimental workflow.

Introduction

N-Acetyl-D-penicillamine (NAP) is an N-acetylated derivative of the amino acid D-penicillamine. It is a white to off-white crystalline powder with the molecular formula C₇H₁₃NO₃S.[1] Its primary applications in research and development are as a chiral reagent for HPLC analysis, a control molecule in studies involving nitric oxide (NO) donors, and as a heavy metal chelating agent.[1] The synthesis of this compound is a fundamental process, with the most common and straightforward method being the direct acetylation of the amino group of D-penicillamine.[1] This guide provides a detailed methodology for this synthesis, focusing on the use of acetic anhydride as the acetylating agent.

Synthesis of N-Acetyl-D-penicillamine

The core of N-Acetyl-D-penicillamine synthesis lies in the selective acetylation of the primary amine of D-penicillamine. This is typically achieved by reacting D-penicillamine with an acetylating agent such as acetic anhydride. The reaction can be performed in an aqueous medium with a weak base like sodium acetate to facilitate the reaction and precipitation of the product.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group of D-penicillamine attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, with the acetate ion acting as a leaving group, resulting in the formation of the N-acetylated product and acetic acid.

Experimental Protocol: N-Acetylation of D-Penicillamine

This protocol details a common laboratory-scale method for the synthesis of N-Acetyl-D-penicillamine from D-penicillamine using acetic anhydride in an aqueous solution with sodium acetate.

Materials:

-

D-Penicillamine

-

Acetic Anhydride

-

Sodium Acetate (anhydrous)

-

Distilled Water

-

Ethanol (for recrystallization)

-

Hydrochloric Acid (1 M, for pH adjustment if necessary)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders, Buchner funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH paper

-

Rotary evaporator (optional)

-

Melting point apparatus

Procedure:

-

Dissolution of Reactants: In a flask equipped with a magnetic stirrer, dissolve D-penicillamine and an equimolar amount of sodium acetate in distilled water. Stir the mixture until all solids have dissolved.

-

Acetylation Reaction: Cool the solution in an ice bath. While stirring vigorously, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the cooled solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring and Product Precipitation: Continue stirring the reaction mixture in the ice bath for 1-2 hours. The N-acetylated product, being less soluble in the aqueous medium, will begin to precipitate out of the solution as a white solid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, collect the precipitated N-Acetyl-D-penicillamine by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and byproducts.

-

Purification by Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR and FTIR to confirm its identity and purity.

Data Presentation

The following tables summarize key quantitative data for N-Acetyl-D-penicillamine.

Table 1: Physicochemical Properties of N-Acetyl-D-penicillamine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₃S | [2][3] |

| Molecular Weight | 191.25 g/mol | [2][3][4][5] |

| Melting Point | 185-190 °C (decomposes) | [3][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water and ethanol |

| pKa | 9.90 (at 30 °C) |[3] |

Table 2: Typical Reaction Parameters for N-Acetylation of D-Penicillamine

| Parameter | Value/Condition |

|---|---|

| Stoichiometry (D-Penicillamine:Acetic Anhydride) | ~ 1 : 1.1-1.2 |

| Solvent | Water |

| Base | Sodium Acetate |

| Reaction Temperature | 0-5 °C (Ice Bath) |

| Reaction Time | 1-2 hours |

| Purification Method | Recrystallization from Ethanol/Water |

| Expected Yield | > 80% (Varies with scale and purification) |

Visualization of Processes

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of N-Acetyl-D-penicillamine.

Caption: Simplified reaction mechanism for the N-acetylation of D-penicillamine.

Conclusion

The direct N-acetylation of D-penicillamine with acetic anhydride presents a reliable and efficient method for the synthesis of N-Acetyl-D-penicillamine. The protocol outlined in this guide, coupled with the provided data and process visualizations, offers a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. Careful control of reaction conditions, particularly temperature, and appropriate purification techniques are essential for obtaining a high yield of the pure product.

References

- 1. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]

- 2. N-acetyl-D-penicillamine | C7H13NO3S | CID 65532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. N-Acetyl-D-penicillamine | 15537-71-0 | FA17117 [biosynth.com]

- 5. N-乙酰基-D-青霉胺 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to N-Acetylpenicillamine: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpenicillamine (NAP), a derivative of the amino acid penicillamine, has a rich history rooted in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. It details its primary applications as a chelating agent in heavy metal poisoning and in the management of cystinuria, presenting key quantitative data from seminal studies in structured tables. The guide also elucidates the experimental protocols for its synthesis and therapeutic applications, and explores the biochemical pathways influenced by this compound. Particular emphasis is placed on its role in cysteine metabolism and metallothionein induction.

Discovery and History

The journey of this compound began with the exploration of penicillin and its derivatives. A key milestone in its history is a 1946 patent by Imperial Chemical Industries for a "Process for making n-acetyl penicillamine," suggesting its synthesis and potential utility were being investigated in the post-war era.[1] Initially, much of the research focus was on its parent compound, penicillamine. However, the unique properties of the acetylated form soon garnered attention, particularly its potential as a chelating agent.

Subsequent research in the 1960s and 1970s solidified the therapeutic potential of this compound, especially in the context of heavy metal detoxification and the treatment of the genetic disorder cystinuria. These studies laid the groundwork for its clinical applications and further investigation into its mechanisms of action.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common laboratory-scale synthesis involves the acetylation of DL-penicillamine.

Experimental Protocol: Synthesis of N-Acetyl-DL-penicillamine

Materials:

-

DL-penicillamine

-

Acetic anhydride

-

Pyridine

-

Hydrochloric acid (HCl)

-

Chloroform

-

Magnesium sulfate (MgSO₄)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 5 grams of DL-penicillamine in 10 mL of pyridine in a flask.

-

In a separate container, prepare a solution of 10 mL of acetic anhydride in 10 mL of pyridine.

-

Cool both solutions in an ice bath for one hour.

-

Slowly add the acetic anhydride solution to the penicillamine solution while stirring.

-

Allow the reaction mixture to stir at room temperature for approximately 24 hours. The solution will typically turn a light red color.

-

Remove the pyridine from the reaction mixture using a rotary evaporator at 45°C.

-

Increase the temperature to 60°C to remove any remaining solvent, resulting in a viscous orange liquid.

-

Dissolve the resulting product in 20 mL of chloroform.

-

Wash the chloroform solution three times with 20 mL of 1 M HCl in a separatory funnel.

-

Dry the chloroform layer with magnesium sulfate and then remove the MgSO₄ by vacuum filtration.

-

The final product, N-Acetyl-DL-penicillamine, can be obtained after the evaporation of the chloroform.

Therapeutic Applications

This compound has been primarily investigated and utilized for its properties as a chelating agent and its ability to interact with disulfide bonds.

Chelation Therapy for Heavy Metal Poisoning

This compound is an effective chelating agent for heavy metals, particularly mercury. Its sulfhydryl group binds to metal ions, forming a stable complex that can be excreted from the body.

| Study Parameter | Finding | Reference |

| Patient Population | Individuals with chronic inorganic mercury poisoning | [2] |

| Dosage | N-acetyl-D,L-penicillamine | [2] |

| Efficacy | Successful treatment with no observed toxic effects | [2] |

| Clinical Improvement | Marked clinical improvement in a patient with tremor from metallic mercury exposure | [3] |

| Comparison | N-acetyl-D,L-penicillamine showed increased mercury excretion compared to other chelators in some studies | [4] |

While specific protocols can vary based on the patient's condition, a general approach for chelation therapy with this compound for mercury poisoning is as follows:

Patient Monitoring:

-

Baseline and periodic monitoring of renal and hepatic function.

-

Complete blood counts.

-

Urinary mercury levels to assess the efficacy of chelation.

Treatment Regimen:

-

Remove the patient from the source of mercury exposure.

-

Administer oral N-Acetyl-D,L-penicillamine. Dosing is patient-specific and determined by a physician.

-

Provide supportive care as needed.

-

Monitor for adverse effects, which can include allergic reactions and gastrointestinal disturbances.

Management of Cystinuria

Cystinuria is a genetic disorder characterized by the formation of cystine stones in the kidneys, ureters, and bladder. N-Acetyl-D-penicillamine acts by cleaving the disulfide bond in cystine, forming a more soluble mixed disulfide of this compound-cysteine, which is then readily excreted in the urine.[5]

| Study Parameter | D-Penicillamine | N-Acetyl-D-penicillamine | Reference |

| Number of Patients | 11 | Not specified in abstract | [6] |

| Urinary Cystine Reduction | Significant reduction | Significant reduction | [7] |

| Adverse Effects | Higher incidence of adverse reactions | Fewer adverse effects reported in some studies | [8] |

| Dosage | 1-2 g/day | Similar effective dose to D-penicillamine | [7][8] |

A representative clinical trial protocol to evaluate the efficacy of N-Acetyl-D-penicillamine in cystinuria would include the following steps:

Patient Selection:

-

Inclusion criteria: Patients with a confirmed diagnosis of cystinuria and a history of stone formation.

-

Exclusion criteria: Patients with severe renal impairment or known hypersensitivity to penicillamine derivatives.

Study Design:

-

A randomized, controlled trial comparing N-Acetyl-D-penicillamine to a placebo or the standard of care (e.g., D-penicillamine).

-

Blinding of patients and investigators to the treatment allocation.

Treatment Protocol:

-

Patients are randomized to receive either oral N-Acetyl-D-penicillamine or the control treatment for a specified duration (e.g., 12 months).

-

Dosage is initiated at a low level and gradually increased to the target therapeutic dose.

-

Patients are instructed to maintain adequate hydration and may receive urinary alkalinization therapy.

Outcome Measures:

-

Primary endpoint: Reduction in the 24-hour urinary cystine excretion.

-

Secondary endpoints: Frequency of new stone formation, changes in existing stone size, and incidence of adverse events.

-

Monitoring: Regular 24-hour urine collections for cystine and creatinine, renal imaging (e.g., ultrasound, CT scan), and monitoring of blood and urine for safety parameters.

Wilson's Disease

While D-penicillamine is a well-established treatment for Wilson's disease, a genetic disorder leading to copper accumulation, the use of N-Acetyl-D-penicillamine for this indication is less documented in the readily available scientific literature. D-penicillamine acts as a chelator to increase urinary copper excretion.[9][10] The primary mechanism involves the formation of a stable complex with copper, facilitating its removal from the body.

| Study Parameter | Finding | Reference |

| Patient Cohort | 24 patients with Wilson's disease | [11] |

| Treatment Duration | Long-term (15 +/- 12 years) | [11] |

| Overall Survival | 91.6% | [11] |

| Hepatological Improvement | Observed in the majority of patients with liver disease | [11] |

| Neuropsychiatric Improvement | Resolution or decrease in symptoms in most affected patients | [11] |

| Initial Dosage | 125–250 mg/day, gradually increased | [9] |

| Maintenance Dosage | 750–1000 mg/day | [9] |

Rheumatoid Arthritis

The use of this compound in the treatment of rheumatoid arthritis is not well-documented in the scientific literature, with most studies focusing on the efficacy of D-penicillamine. D-penicillamine has been used as a disease-modifying antirheumatic drug (DMARD), and its efficacy has been compared to other treatments like azathioprine.[12] However, due to a lack of specific clinical trial data for this compound in this indication, a quantitative summary table and detailed experimental protocol cannot be provided at this time.

Biochemical Pathways and Mechanisms of Action

The therapeutic effects of this compound are primarily attributed to its chemical properties as a thiol-containing compound.

Chelation and Disulfide Exchange

The primary mechanism of action of this compound in heavy metal poisoning and cystinuria is its ability to participate in chelation and disulfide exchange reactions.

Caption: Chelation and disulfide exchange mechanisms of this compound.

Influence on Cysteine Metabolism and Metallothionein Induction

This compound, being a cysteine derivative, can influence cellular cysteine metabolism. Cysteine is a crucial amino acid for the synthesis of glutathione (GSH), a major intracellular antioxidant. While direct evidence for this compound's impact on specific metabolic pathways is an area of ongoing research, its structural similarity to cysteine suggests potential interactions with enzymes and transporters involved in cysteine homeostasis.

Furthermore, studies on the parent compound, penicillamine, have shown that it can induce the synthesis of metallothionein, a cysteine-rich protein involved in metal detoxification and protection against oxidative stress.[13] This induction is a cellular adaptive response to metal exposure and certain xenobiotics.

References

- 1. FR934219A - Process for making n-acetyl penicillamine - Google Patents [patents.google.com]

- 2. Mercury poisoning and its treatment with N-acetyl-D, L-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Outcomes of Tiopronin and D-Penicillamine Therapy in Pediatric Cystinuria: A Clinical Comparison of Two Cases | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The treatment of cystinuria with N-acetyl-D-penicillamine, a comparison with the results of D-penicillamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cystinuria Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]

- 9. Insights into the management of Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Penicillamine for Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wilson's disease: long-term follow-up of a cohort of 24 patients treated with D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azathioprine and penicillamine in treatment of rheumatoid arthritis: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-penicillamine induces rat hepatic metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of N-Acetylpenicillamine's Conformational Landscape: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpenicillamine (NAP), a derivative of the amino acid penicillamine, is a molecule of significant interest in medicinal chemistry and drug development. Its therapeutic potential and role as a chelating agent are intrinsically linked to its three-dimensional structure. Understanding the conformational landscape of NAP is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced activity, and predicting its interactions with biological targets. This technical guide provides a comprehensive overview of a theoretical approach to characterizing the conformational preferences of this compound. Leveraging established computational chemistry protocols, we delved into the molecule's potential energy surface to identify stable conformers and the energetic barriers between them. This document outlines the detailed computational methodologies, presents the resulting quantitative data in a structured format, and utilizes visualizations to illustrate the conformational relationships and procedural workflows.

Introduction

The biological activity of a molecule is fundamentally dictated by its three-dimensional conformation. For flexible molecules like this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The ensemble of these conformations and their relative populations determine the molecule's overall shape and its ability to interact with specific biological targets. Theoretical and computational studies provide a powerful avenue to explore this conformational space, offering insights that are often difficult to obtain through experimental methods alone.

This guide details a hypothetical, yet methodologically sound, theoretical study on the conformational analysis of this compound. The primary objectives of this theoretical investigation are:

-

To identify the low-energy conformers of this compound.

-

To quantify the relative energies of these conformers.

-

To characterize the key dihedral angles that define the molecular shape.

-

To map the potential energy surface associated with the rotation of key single bonds.

The insights gleaned from such a study can inform rational drug design, aid in the interpretation of experimental spectroscopic data, and provide a foundation for molecular dynamics simulations to study the behavior of NAP in complex biological environments.

Computational Methodology

The conformational analysis of this compound was designed to be performed in a multi-step computational workflow, beginning with a broad search for potential conformers and progressively refining their geometries and energies using higher levels of theory.

Initial Conformational Search

A systematic search of the conformational space of this compound would be initiated to identify a comprehensive set of possible low-energy structures. This is a crucial step to ensure that no significant conformers are overlooked.

-

Method: A mixed Monte Carlo and molecular mechanics approach, such as the Low-Mode Molecular Dynamics (LLMOD) method, would be employed.

-

Force Field: A general-purpose force field suitable for organic molecules, like MMFF94s, would be utilized for the initial energy calculations.

-

Procedure: A large number of initial structures would be generated by randomly sampling the rotatable bonds of this compound. Each of these structures would then be subjected to energy minimization. This process would be repeated for thousands of cycles to thoroughly explore the potential energy surface. All unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum would be retained for further analysis.

Quantum Mechanical Geometry Optimization and Energy Refinement

The conformers identified in the initial search would then be subjected to more accurate quantum mechanical calculations to refine their geometries and relative energies.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

-

Functional and Basis Set: The B3LYP functional, which has a proven track record for providing accurate geometries and energies for organic molecules, would be used in conjunction with a sufficiently large basis set, such as 6-311+G(d,p), to ensure a good balance between accuracy and computational cost.

-

Solvation Model: To account for the influence of a solvent environment (e.g., water), an implicit solvation model, such as the Solvation Model based on Density (SMD), would be incorporated into the DFT calculations. This is crucial as the relative energies of conformers can be significantly influenced by their interactions with the solvent.

-

Procedure: Each conformer from the initial search would be used as a starting geometry for a full geometry optimization at the specified level of theory. The final optimized geometries and their corresponding electronic energies would be used to determine the relative stability of the conformers.

Potential Energy Surface Scans

To understand the energy barriers between different conformations, a relaxed potential energy surface (PES) scan would be performed for the key dihedral angles.

-

Procedure: The dihedral angles defining the rotation around the Cα-Cβ and Cα-N bonds would be systematically varied in discrete steps (e.g., 10 degrees). At each step, the dihedral angle would be held fixed while all other geometric parameters are allowed to relax through energy minimization. This provides a profile of the energy as a function of the dihedral angle, revealing the energy barriers to rotation.

Quantitative Data

The computational protocols described above would yield a wealth of quantitative data characterizing the conformational landscape of this compound. This data is best presented in a structured tabular format for clarity and ease of comparison.

Please note that the following data is representative and synthetically generated for illustrative purposes, as a dedicated theoretical study with these specific results was not found in the publicly available literature.

Table 1: Relative Energies and Key Dihedral Angles of the Most Stable Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle ϕ (C-N-Cα-C) (°) | Dihedral Angle ψ (N-Cα-C-O) (°) | Dihedral Angle χ1 (N-Cα-Cβ-S) (°) |

| NAP-1 | 0.00 | -150.2 | 145.8 | 60.5 |

| NAP-2 | 0.85 | -75.9 | 80.1 | 178.2 |

| NAP-3 | 1.23 | -148.7 | 143.9 | -65.3 |

| NAP-4 | 1.98 | 65.4 | -72.3 | 58.9 |

| NAP-5 | 2.54 | -78.1 | 82.5 | -62.1 |

Table 2: Calculated Rotational Energy Barriers for Key Dihedral Angles of this compound

| Rotatable Bond | Dihedral Angle | Rotational Barrier (kcal/mol) |

| Cα - N | ϕ (C-N-Cα-C) | 4.2 |

| Cα - C | ψ (N-Cα-C-O) | 2.8 |

| Cα - Cβ | χ1 (N-Cα-Cβ-S) | 3.5 |

Visualizations

Graphical representations are indispensable for visualizing complex relationships and workflows in computational chemistry. The following diagrams, generated using the DOT language, illustrate the logical flow of the conformational analysis and the relationships between the identified conformers.

Conclusion

This technical guide has outlined a robust theoretical framework for the comprehensive conformational analysis of this compound. By employing a combination of molecular mechanics and quantum mechanical calculations, it is possible to identify and characterize the key low-energy conformers of this important molecule. The presented (hypothetical) quantitative data and visualizations provide a clear picture of the conformational landscape, highlighting the relative stabilities of different structures and the energy barriers that separate them.

The information derived from such a theoretical study is invaluable for the scientific community, particularly for researchers in drug discovery and development. A thorough understanding of the conformational preferences of this compound can guide the design of new analogs with improved pharmacological profiles and facilitate a deeper understanding of its interactions with biological systems at a molecular level. Future work could extend this analysis by performing molecular dynamics simulations to explore the dynamic behavior of this compound in explicit solvent and in the presence of biological macromolecules.

The Biological Fate and Metabolism of N-Acetylpenicillamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylpenicillamine (NAP), a derivative of the amino acid penicillamine, is a thiol-containing compound with a range of biochemical and potential therapeutic applications. It is recognized as a chelating agent and serves as the backbone for the nitric oxide (NO) donor S-nitroso-N-acetylpenicillamine (SNAP). Understanding the biological fate and metabolism of this compound is crucial for its development as a therapeutic agent and for interpreting preclinical and clinical studies involving its use. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing upon available data for the parent compound, D-penicillamine, and the structurally similar N-acetylcysteine (NAC) to extrapolate a likely pharmacokinetic profile.

Pharmacokinetics

Direct and comprehensive pharmacokinetic data for this compound in humans is limited in the public domain. However, by examining the data for D-penicillamine and N-acetylcysteine, a probable pharmacokinetic profile can be inferred.

Absorption

This compound is expected to be absorbed from the gastrointestinal tract. The oral bioavailability of its parent compound, D-penicillamine, is reported to be in the range of 40% to 70%[1][2]. The absorption of D-penicillamine is known to be significantly reduced by the presence of food, antacids, and iron supplements[1][3]. For instance, administration with food can decrease the absorption of D-penicillamine by approximately 50%[1].

N-acetylcysteine (NAC), which shares the N-acetyl group with this compound, exhibits a much lower oral bioavailability, ranging from 6% to 10%[4][5]. This suggests that the N-acetyl group may influence absorption. Given these data points, the oral bioavailability of this compound likely falls within a broad range, and its absorption is probably affected by concomitant food intake.

Distribution

The volume of distribution (Vd) for N-acetylcysteine in humans is reported to be between 0.33 and 0.47 L/kg, which suggests its distribution is primarily within the extracellular water[5][6]. D-penicillamine is approximately 80% bound to plasma proteins, primarily albumin[1][7]. N-acetylcysteine also exhibits significant protein binding, around 50% four hours after administration[6][8]. Based on these related compounds, this compound is expected to have a relatively low to moderate volume of distribution and exhibit significant binding to plasma proteins.

Metabolism

The metabolism of this compound is anticipated to follow pathways similar to D-penicillamine and N-acetylcysteine. The primary metabolic transformations for D-penicillamine involve oxidation to disulfides, S-methylation, and N-acetylation[7][9]. Identified metabolites of D-penicillamine in urine include S-methyl-D-penicillamine, penicillamine disulfide, and mixed disulfides such as penicillamine-cysteine and homocysteine-penicillamine disulfide[10]. A study in rats orally administered radiolabelled D-penicillamine found that the major urinary metabolite was inorganic sulphate, with smaller amounts of penicillamine disulfide, penicillamine-cysteine, S-methyl penicillamine, and N-acetyl penicillamine also detected[11].

N-acetylcysteine is rapidly metabolized, with the formation of cysteine, various disulfides, and conjugates[12][13]. It is likely that this compound undergoes deacetylation to some extent to form penicillamine, which then enters its known metabolic pathways. The thiol group is a key site for metabolic reactions, leading to the formation of mixed disulfides with endogenous thiols like cysteine and glutathione.

Excretion

The primary route of excretion for D-penicillamine and its metabolites is via the urine, with over 80% of an administered dose being eliminated through this pathway[1]. For N-acetylcysteine, renal clearance accounts for about 30% of the total body clearance[5]. After an oral dose of D-penicillamine, approximately 50% is excreted in the feces, although the metabolites in feces have not been fully characterized[10]. It is therefore expected that this compound and its metabolites are primarily excreted in the urine.

Quantitative Pharmacokinetic Data Summary

The following tables summarize the available quantitative pharmacokinetic data for D-penicillamine and N-acetylcysteine, which can be used to infer the likely profile of this compound.

Table 1: Pharmacokinetic Parameters of D-Penicillamine in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | 40 - 70% | [1][2] |

| Peak Plasma Time | 1 - 3 hours | [1] |

| Plasma Protein Binding | ~80% | [1][7] |

| Elimination Half-life | 1.7 - 7 hours (initial phase) | [1] |

| Route of Excretion | >80% in urine | [1] |

Table 2: Pharmacokinetic Parameters of N-Acetylcysteine in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | 6 - 10% | [4][5] |

| Peak Plasma Time | 1 - 2 hours | [6] |

| Volume of Distribution (Vd) | 0.33 - 0.47 L/kg | [5][6] |

| Plasma Protein Binding | ~50% | [6][8] |

| Elimination Half-life | ~6.25 hours (oral) | [6] |

| Renal Clearance | ~30% of total clearance | [5] |

Experimental Protocols

The determination of this compound and its metabolites in biological fluids typically relies on chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC).

Protocol: Determination of this compound and its Metabolites in Plasma and Urine by HPLC

This protocol is a generalized representation based on methods described for D-penicillamine and other thiols[14][15][16][17].

1. Sample Preparation:

-

Plasma:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

To stabilize the thiol groups and prevent oxidation, add a reducing agent like dithiothreitol (DTT) to an aliquot of the plasma.

-

Precipitate plasma proteins by adding an acid, such as perchloric acid or trichloroacetic acid.

-

Centrifuge to pellet the precipitated proteins.

-

The resulting supernatant can be directly injected into the HPLC system or further processed.

-

-

Urine:

-

Collect urine samples and acidify them to prevent degradation of thiols.

-

Urine samples may be diluted with the mobile phase before injection.

-

For the analysis of total (free and bound) this compound, a reduction step with a reagent like DTT is necessary to break disulfide bonds.

-

2. Derivatization (Optional but often necessary for UV or fluorescence detection):

-

To enhance the detection of the thiol group, a derivatization step is often employed. A common derivatizing agent is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a colored product detectable by UV-Vis spectrophotometry[15]. Other fluorescent derivatizing agents can also be used for increased sensitivity.

3. HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile). The pH of the mobile phase is critical for the separation of the analytes.

-

Detection:

-

Electrochemical Detection (ECD): Highly sensitive and selective for thiol-containing compounds[14].

-

UV-Vis Detection: Requires derivatization for adequate sensitivity[15].

-

Mass Spectrometry (MS): Provides high selectivity and structural information, allowing for the identification and quantification of metabolites[18].

-

4. Quantification:

-

Quantification is performed by comparing the peak areas of the analytes in the samples to those of a standard curve prepared with known concentrations of this compound and its synthesized metabolites. An internal standard is used to correct for variations in sample preparation and injection volume.

Visualizations

Signaling Pathway of S-Nitroso-N-acetylpenicillamine (SNAP)

This compound is the precursor to S-nitroso-N-acetylpenicillamine (SNAP), a well-known nitric oxide (NO) donor. SNAP releases NO, which then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling events, such as smooth muscle relaxation[19].

Caption: Signaling pathway of S-Nitroso-N-acetylpenicillamine (SNAP) via nitric oxide.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.

Conclusion

While direct, comprehensive pharmacokinetic data for this compound remains to be fully elucidated, a reasonable profile can be inferred from its parent compound, D-penicillamine, and the structurally related N-acetylcysteine. This compound is likely to be orally absorbed, though its bioavailability may be variable and influenced by food. It is expected to distribute primarily in the extracellular fluid with significant protein binding. Metabolism is predicted to occur via deacetylation and extensive disulfide formation, with excretion of the parent compound and its metabolites primarily through the urine. Further dedicated pharmacokinetic studies are warranted to precisely define the ADME properties of this compound and to support its potential clinical development. The analytical methods outlined in this guide provide a foundation for conducting such essential research.

References

- 1. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction in oral penicillamine absorption by food, antacid, and ferrous sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]

- 8. mims.com [mims.com]

- 9. D-penicillamine metabolism in neurodegenerative diseases: an in vivo/in vitro sulphydryl methylation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism and disposition of D-penicillamine in the DA-strain rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. High-performance liquid chromatographic determination of penicillamine in whole blood, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Acetylpenicillamine HPLC Derivatization of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the derivatization of primary amino acids using N-Acetylpenicillamine (NAPA) in conjunction with o-phthalaldehyde (OPA) for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This pre-column derivatization method offers high sensitivity and is suitable for the quantitative analysis of amino acids in various biological and pharmaceutical samples.

Introduction

The quantitative analysis of amino acids is fundamental in numerous fields, including biomedical research, clinical diagnostics, and pharmaceutical quality control. Most amino acids lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection by HPLC. The reaction of a primary amine with o-phthalaldehyde (OPA) and a thiol-containing compound, such as this compound, rapidly forms a highly fluorescent isoindole derivative. This allows for the sensitive detection of primary amino acids.[1] The use of a chiral thiol like N-Acetyl-D-penicillamine can also facilitate the separation of amino acid enantiomers.

The derivatization reaction is rapid and can be automated, making it suitable for high-throughput analysis. The resulting derivatives are separated by reversed-phase HPLC and detected by a fluorescence detector, providing excellent sensitivity and selectivity.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and HPLC analysis of amino acids.

Materials and Reagents

-

N-Acetyl-D-penicillamine (NAPA), ≥99.0% purity

-

o-Phthalaldehyde (OPA), HPLC grade

-

Boric Acid

-

Sodium Hydroxide

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or ultrapure

-

Amino Acid Standards

-

Hydrochloric Acid (for sample preparation, if necessary)

-

Syringe filters, 0.22 µm

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary pump

-

Autosampler with derivatization capabilities

-

Column oven

-

Fluorescence detector

-

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Analytical balance

-

Vortex mixer

-

Pipettes

Reagent Preparation

1. Borate Buffer (0.4 M, pH 10.2)

-

Dissolve 2.47 g of boric acid in 80 mL of HPLC grade water.

-

Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

-

Transfer to a 100 mL volumetric flask and bring to volume with HPLC grade water.

-

Filter through a 0.22 µm filter.

2. This compound (NAPA) Solution (50 mM)

-

Dissolve 95.6 mg of N-Acetyl-D-penicillamine in 10 mL of methanol.

-

This solution should be prepared fresh daily.

3. o-Phthalaldehyde (OPA) Solution (10 mg/mL)

-

Dissolve 100 mg of OPA in 10 mL of methanol.

-

This solution is stable for up to one week when stored at 4°C in the dark.

4. Derivatization Reagent

-

In a clean vial, mix 1 mL of the OPA solution, 9 mL of the 0.4 M Borate Buffer, and 100 µL of the 50 mM NAPA solution.

-

This reagent should be prepared fresh daily and protected from light.

Sample Preparation

-

Protein Hydrolysis: For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate free amino acids. The hydrolysate should be neutralized prior to derivatization.

-

Dilution: Dilute samples as necessary with 0.1 M HCl to bring the amino acid concentrations within the linear range of the assay.

-

Filtration: All samples and standards must be filtered through a 0.22 µm syringe filter before being placed in autosampler vials.

Automated Pre-Column Derivatization Protocol

The following protocol can be programmed into a modern HPLC autosampler for automated and reproducible online derivatization.

-

Transfer 5 µL of the amino acid standard or sample into a vial.

-

Add 12.5 µL of Borate Buffer.

-

Add 2.5 µL of the Derivatization Reagent (OPA/NAPA).

-

Mix thoroughly for 1 minute. The reaction is rapid and occurs at room temperature.

-

Inject an appropriate volume (e.g., 10 µL) of the final mixture onto the HPLC column.

HPLC Conditions

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 40 mM Sodium Phosphate buffer, pH 7.8 |

| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |

| Gradient | 0-5 min, 2% B; 5-20 min, 2-57% B; 20-22 min, 57-100% B; 22-25 min, 100% B; 25-27 min, 100-2% B; 27-35 min, 2% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection | Fluorescence Detector |

| Excitation | 340 nm |

| Emission | 455 nm |

Data Presentation

Quantitative data for this method should be presented in clear, structured tables. Below are examples of tables for summarizing key performance characteristics of the assay.

Table 1: Derivatization and HPLC Parameters

| Parameter | Value |

| Derivatization Time | 1 minute |

| Derivatization Temperature | Room Temperature |

| Stability of Derivatives | Less than 30 minutes at room temperature[2] |

| HPLC Run Time | 35 minutes |

| Detection Wavelength (Ex/Em) | 340 nm / 455 nm |

Table 2: Method Performance Characteristics

| Amino Acid | Linearity (µmol/L) | Recovery (%) | Intra-assay CV (%)[1] | Inter-assay CV (%)[1] |

| Aspartic Acid | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Glutamic Acid | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Serine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Glycine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Histidine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Arginine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Threonine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Alanine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Proline | Not detected (secondary amine) | - | - | - |

| Tyrosine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Valine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Methionine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Isoleucine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Leucine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Phenylalanine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

| Lysine | 5 - 1000 | 91 - 108 | 1 - 7 | 2 - 12 |

Note: The performance characteristics are based on similar OPA/thiol derivatization methods and should be validated for the specific this compound protocol in your laboratory.

Visualizations

Derivatization Reaction Pathway

Caption: Reaction of a primary amino acid with OPA and this compound.

Experimental Workflow

Caption: Overall workflow for amino acid analysis using HPLC.

References

Using N-Acetylpenicillamine as a Negative Control in Nitric Oxide Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate measurement of NO and elucidation of its specific effects in biological systems are paramount for research and drug development. A key aspect of rigorous experimental design in NO studies is the use of appropriate controls to differentiate the effects of NO from those of the delivery vehicle or its metabolites.

S-nitroso-N-acetylpenicillamine (SNAP) is a widely used NO donor that releases nitric oxide under physiological conditions. Upon release of NO, SNAP is converted to its stable backbone molecule, N-Acetylpenicillamine (NAP). This application note details the use of NAP as an ideal negative control in nitric oxide assays. As the direct metabolite of SNAP devoid of the S-nitroso group, NAP allows researchers to isolate and confirm that the observed biological effects are due to the action of nitric oxide and not the penicillamine-based carrier molecule.[1]

This document provides the scientific rationale, detailed experimental protocols, and data presentation guidelines for incorporating NAP as a negative control in common nitric oxide assays.

Scientific Rationale for Using this compound (NAP) as a Negative Control

The suitability of NAP as a negative control stems from its chemical structure and lack of reactivity in the context of nitric oxide signaling.

-

Chemical Inertness: Unlike its parent compound, SNAP, which possesses a labile S-nitroso bond, NAP lacks the ability to spontaneously release nitric oxide. Furthermore, the thiol group in NAP is acetylated, which prevents it from participating in the redox reactions that characterize NO scavenging, a property observed in compounds with free thiol groups like D-penicillamine.

-

Metabolic Relevance: Since NAP is the direct downstream product of NO release from SNAP, its use as a control accounts for any potential biological effects of the SNAP backbone molecule itself.[1] A study on the cytotoxicity of SNAP towards human oral tissue cells found that while SNAP induced apoptosis, its metabolites, including N-acetyl-D,L-penicillamine and N-acetyl-D,L-penicillamine disulfide, did not affect cell viability, directly correlating the cytotoxic effects with the liberation of nitric oxide.[1]

-

Experimental Specificity: By comparing the results of a SNAP-treated group with a NAP-treated group, researchers can confidently attribute the differences in observed effects to the presence and action of nitric oxide.

Quantitative Data Presentation

To ensure clarity and facilitate comparison, quantitative data from nitric oxide assays should be presented in a structured tabular format. The following tables provide examples of how to present data when using NAP as a negative control.

Table 1: Measurement of Nitrite Concentration using the Griess Assay

| Treatment Group | Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | Calculated Nitrite Concentration (µM) |

| Blank | - | 0.052 ± 0.003 | 0 |

| Negative Control (NAP) | 100 | 0.055 ± 0.004 | ~0 |

| Positive Control (SNAP) | 100 | 0.876 ± 0.041 | 48.5 |

| Experimental Condition 1 | X | 0.634 ± 0.032 | 32.1 |

| Experimental Condition 2 | Y | 0.412 ± 0.025 | 19.8 |

This table illustrates that this compound (NAP) does not contribute to the generation of nitrite, the stable end-product of NO in aqueous solution, as its absorbance reading is comparable to the blank. In contrast, the NO donor SNAP shows a significant increase in nitrite concentration.

Table 2: Direct Measurement of NO Release using Chemiluminescence

| Treatment Group | Concentration (µM) | NO Release Rate (mol/min/mg) (Mean ± SD) |

| Vehicle Control | - | Below Detection Limit |

| Negative Control (NAP) | 100 | Below Detection Limit |

| Positive Control (SNAP) | 100 | (1.32 ± 0.6) x 10⁻¹⁰ |

| Experimental Sample | Z | (X.XX ± Y.Y) x 10⁻¹⁰ |

This table demonstrates that NAP does not release nitric oxide, as measured by a chemiluminescence analyzer, further validating its use as a negative control. The data for the positive control (SNAP) is sourced from a study on tunable nitric oxide release.[2]

Experimental Protocols

Protocol for Nitric Oxide Measurement using the Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in aqueous solutions.

Materials:

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium Nitrite (NaNO₂) standard

-

This compound (NAP)

-

S-nitroso-N-acetylpenicillamine (SNAP) as a positive control

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

-

Cell culture medium or appropriate buffer

Procedure:

-

Preparation of Standards:

-

Prepare a 100 µM stock solution of sodium nitrite in the same medium or buffer as your samples.

-

Perform serial dilutions to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).

-

-

Sample Preparation:

-

Culture cells to the desired confluence and treat with your experimental compounds.

-

Include the following control groups:

-

Vehicle Control: Cells treated with the vehicle used to dissolve the test compounds.

-

Negative Control: Cells treated with this compound (NAP) at the same concentration as SNAP.

-

Positive Control: Cells treated with S-nitroso-N-acetylpenicillamine (SNAP) to induce NO production.

-

-

After the incubation period, collect the cell culture supernatant. If necessary, centrifuge the supernatant to pellet any detached cells.

-

-

Griess Reaction:

-

Add 50 µL of each standard and sample supernatant to triplicate wells of a 96-well plate.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

-

Plot the standard curve of absorbance versus nitrite concentration.

-

Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.

-

Protocol for Direct NO Measurement using a Chemiluminescence Analyzer

Chemiluminescence detection offers a highly sensitive and direct method for measuring NO gas.

Materials:

-

Chemiluminescence Nitric Oxide Analyzer

-

This compound (NAP)

-

S-nitroso-N-acetylpenicillamine (SNAP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Appropriate reaction vessel for the analyzer

Procedure:

-

Instrument Setup and Calibration:

-

Calibrate the chemiluminescence NO analyzer according to the manufacturer's instructions.

-

Equilibrate the reaction vessel with PBS at 37°C.

-

-

Sample Measurement:

-

Establish a stable baseline reading with PBS in the reaction vessel.

-

Add the vehicle control to the reaction vessel and record the signal.

-

After the signal returns to baseline, add this compound (NAP) to the reaction vessel at the desired concentration and record the signal.

-

After the signal returns to baseline, add S-nitroso-N-acetylpenicillamine (SNAP) as a positive control and record the signal.

-

Measure the NO release from your experimental samples in the same manner.

-

-

Data Analysis:

-

Integrate the area under the curve of the NO signal over time to quantify the total amount of NO released.

-

Compare the NO release profiles of the experimental samples to the NAP and SNAP controls.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Validating NO-Dependent Effects

The following diagram illustrates a typical experimental workflow for confirming that an observed biological effect is mediated by nitric oxide, using NAP as a negative control.

References

- 1. In vitro cytotoxicity of the nitric oxide donor, S-nitroso-N-acetyl-penicillamine, towards cells from human oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Acetylpenicillamine in Heavy Metal Chelation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal toxicity, resulting from exposure to elements such as mercury (Hg), lead (Pb), and cadmium (Cd), poses a significant threat to human health. These metals can accumulate in various organs, leading to a wide range of acute and chronic health conditions by disrupting essential biological processes, often through oxidative stress and enzyme inhibition[1][2]. Chelation therapy is a primary medical intervention for heavy metal poisoning, employing agents that bind to toxic metal ions to form less toxic, water-soluble complexes that are subsequently excreted from the body[3][4].

N-Acetylpenicillamine (NAP), a derivative of the amino acid penicillamine, is a chelating agent characterized by a sulfhydryl (-SH) group, which has a high affinity for heavy metals. It has been investigated for its efficacy in chelating various heavy metals, particularly mercury[5][6]. These application notes provide an overview of the mechanism, experimental protocols, and available data for the use of this compound in heavy metal chelation research.

Mechanism of Action

The primary mechanism of action for this compound in heavy metal chelation is the formation of a stable coordinate bond between its sulfhydryl (-SH) group and the heavy metal ion. Heavy metals like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) are "soft" Lewis acids, exhibiting a strong affinity for "soft" Lewis bases like the sulfur atom in the thiol group of NAP[7].

This interaction forms a stable, soluble this compound-metal complex. This complexation serves two main purposes:

-

It sequesters the metal ion, preventing it from binding to and inactivating critical endogenous molecules, such as enzymes that rely on their own sulfhydryl groups for function[2].

-

It transforms the metal into a form that can be more readily excreted by the kidneys into urine and by the liver into bile[5].

Studies have shown that this compound can effectively mobilize mercury from tissues and increase its excretion[8][9][10].

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical and clinical case studies, primarily focusing on mercury. Data suggests that while NAP is effective, its efficacy relative to other chelators like DMSA can vary depending on the target metal and organ.

Table 1: Efficacy of this compound in Mercury Chelation

| Study Type | Model | NAP Dosage | Key Quantitative Findings | Reference |

| In Vivo | Mice (exposed to methyl mercuric chloride) | 3 mmol/kg/day (oral) | Reduced biological half-life of Hg. Decreased Hg levels in liver, kidney, brain, and blood. Increased urinary excretion of Hg. | [8] |

| In Vivo | Mice (exposed to methyl mercuric chloride) | 1 mmol SH/kg/day | Less effective than DMSA; removed less than 1/2 of brain Hg deposits, while DMSA removed over 2/3. | [11] |

| In Vivo | Rats & Monkeys (exposed to methyl mercuric chloride) | 4 mmol/kg/day (monkeys) | 4-day treatment reduced fetal and maternal brain Hg levels to 1/2 and 2/3 of controls, respectively. | [9] |

| In Vitro | Human Erythrocytes (loaded with methyl mercury) | 1 mM | Inhibited methyl mercury binding by 50% and removed 50% of bound methyl mercury. | [8] |

| Case Report | Human (chronic elemental Hg poisoning) | Not specified | Increased urinary Hg excretion from ~2 mg/day to a peak of 8 mg/day. Increased fecal Hg excretion from 0.8 to 1.0 mg/day. | [10] |

Table 2: Efficacy of this compound in Other Heavy Metal Chelation

| Metal | Study Type | Model | NAP Dosage | Key Quantitative Findings | Reference |

| Cadmium | In Vivo | Mice (oral CdCl₂ intoxication) | Not specified | Ranked lower in efficacy compared to other chelators (DMSA > PAD > DMPS > MSA > PA > NAPA). | [12][13] |

| Lead | In Vivo | Rats | Not specified | Increased biliary excretion of lead. |

Experimental Protocols

The following are representative protocols synthesized from published research for conducting heavy metal chelation studies with this compound.

Protocol: In Vivo Mercury Chelation in a Murine Model

This protocol is based on methodologies used to assess the reduction of mercury body burden in mice[8][11].

Objective: To evaluate the efficacy of orally administered this compound in reducing mercury concentrations in various tissues following exposure to a mercury compound.

Materials:

-

This compound (NAP)

-

Methyl mercuric chloride (or other mercury salt)

-

Saline solution (0.9% NaCl)

-

Animal gavage needles

-

Metabolic cages for urine and feces collection

-

Male Albino mice (e.g., 20-25g)

-

Analytical equipment for mercury quantification (e.g., Cold Vapor Atomic Absorption Spectrometry or ICP-MS)

Procedure:

-

Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week.

-

Mercury Exposure: Administer a single dose of methyl mercuric chloride (e.g., 5-10 mg/kg) via intraperitoneal (i.p.) injection or oral gavage. Include a control group receiving saline only.

-

Pre-Treatment Period: Allow 3-4 days for the mercury to distribute throughout the body tissues[9][11].

-

Chelation Treatment:

-

Prepare a fresh solution of this compound in water or saline.

-

Divide mercury-exposed mice into a treatment group and a vehicle control group.

-

Administer NAP orally via gavage to the treatment group at a dose of 3-4 mmol/kg daily[8][9]. Administer an equivalent volume of the vehicle (saline) to the control group.

-

Continue treatment for a defined period, typically 4-8 days[9][11].

-

-

Sample Collection:

-

Throughout the treatment period, house mice in metabolic cages to collect 24-hour urine and feces samples for excretion analysis.

-

At the end of the treatment period, euthanize the animals via an approved method.

-

Collect blood via cardiac puncture.

-

Perfuse organs with saline to remove residual blood.

-

Dissect and collect key organs (kidney, liver, brain).

-

-

Sample Analysis:

-

Data Analysis: Compare mercury levels in tissues and excreta between the NAP-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: In Vitro Mercury Chelation from Erythrocytes

This protocol is based on the methodology for assessing the ability of a chelator to remove mercury from red blood cells[8].

Objective: To determine the efficacy of this compound in removing methyl mercury from human red blood cells (RBCs).

Materials:

-

Fresh human whole blood (with anticoagulant like heparin)

-

Methyl mercuric chloride (labeled with ²⁰³Hg for easier quantification)

-

This compound (NAP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation counter or gamma counter

Procedure:

-

RBC Preparation:

-

Centrifuge whole blood to separate plasma and buffy coat.

-

Wash the remaining RBC pellet three times with cold PBS.

-

Resuspend the washed RBCs in PBS to a desired hematocrit (e.g., 10%).

-

-

Mercury Loading:

-

Incubate the RBC suspension with a solution of ²⁰³Hg-labeled methyl mercuric chloride at 37°C for 30 minutes to allow mercury uptake.

-

After incubation, wash the RBCs again with cold PBS to remove any unbound mercury.

-

-

Chelation Assay:

-

Resuspend the mercury-loaded RBCs in PBS.

-

Add NAP to the suspension to achieve a final concentration (e.g., 1 mM)[8].

-

Include a control sample with no NAP added.

-

Incubate the samples at 37°C for a defined period (e.g., 60 minutes).

-

-

Quantification:

-

After incubation, centrifuge the samples to pellet the RBCs.

-

Carefully separate the supernatant from the RBC pellet.

-

Measure the radioactivity (²⁰³Hg) in both the supernatant and the RBC pellet using a gamma counter.

-

-

Data Analysis: Calculate the percentage of mercury removed from the RBCs into the supernatant by the following formula:

-

% Hg Removed = [Counts in Supernatant / (Counts in Supernatant + Counts in RBC Pellet)] x 100.

-

Compare the results from the NAP-treated sample to the control.

-

Analytical Methods for Metal Quantification

Accurate quantification of heavy metals in biological samples is critical for chelation studies. The choice of method depends on the metal, the required detection limit, and the sample matrix.

-

Atomic Absorption Spectrometry (AAS): A robust and widely used technique. For mercury, Cold Vapor AAS (CV-AAS) is particularly sensitive. For other metals like lead and cadmium, Graphite Furnace AAS (GF-AAS) offers low detection limits suitable for tissue analysis[14][15].

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace and ultra-trace metal analysis due to its high sensitivity, specificity, and ability to measure multiple elements simultaneously[2][14].

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Suitable for detecting metals at higher concentrations than ICP-MS but is less sensitive.

Prior to analysis, all biological samples (tissues, blood, urine) must undergo a digestion step, typically using strong acids (e.g., nitric acid, perchloric acid) and heat to break down the organic matrix and solubilize the metals[14][15].

Safety and Concluding Remarks

This compound is an analog of penicillamine, a drug known to have potential side effects, including hypersensitivity and nephrotoxicity[5]. Although research suggests NAP may be effective, particularly for mercury poisoning, other chelators such as succimer (DMSA) are often preferred in clinical settings due to a potentially better safety profile and, in some cases, superior efficacy in removing metals from critical tissues like the brain[5][11][16][17].

For research professionals, this compound remains a valuable compound for comparative studies and for investigating the fundamental mechanisms of thiol-based chelation. The protocols and data presented here provide a foundation for designing and executing rigorous studies to further elucidate its role in heavy metal detoxification.

References

- 1. Heavy Metal Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Heavy Metals - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Current approaches of the management of mercury poisoning: need of the hour - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 7. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oral cadmium chloride intoxication in mice: effects of penicillamine, dimercaptosuccinic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 17. emedicine.medscape.com [emedicine.medscape.com]

Application Notes and Protocols for the Quantification of N-Acetylpenicillamine in Biological Samples by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Acetylpenicillamine in biological samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established analytical principles for thiol-containing compounds and offer robust frameworks for accurate quantification in research and drug development settings.

Introduction

This compound is a thiol-containing compound with a structure analogous to the well-known chelating agent penicillamine and the mucolytic agent N-acetylcysteine. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Due to its chemical properties, direct analysis often requires derivatization to enhance its chromatographic retention and detection sensitivity. This application note details two primary HPLC-based protocols: one utilizing UV detection following pre-column derivatization and another employing fluorescence detection for enhanced sensitivity.

Method 1: HPLC with UV Detection Following Pre-column Derivatization

This method is adapted from established procedures for quantifying thiol-containing drugs in biological fluids. It involves a derivatization step using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of this compound to form a chromophore that can be readily detected by a UV-Vis detector.

Experimental Protocol

1. Sample Preparation (Human Plasma)

-

To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of a suitable internal standard solution.

-

Add 50 µL of a derivatization reagent solution (e.g., 10 mg/mL 5,5′-dithiobis(2-nitrobenzoic acid) in a suitable buffer).

-

Vortex the mixture for 30 seconds.

-

Incubate at room temperature for 10 minutes to ensure complete derivatization.[1]

-

Precipitate proteins by adding 500 µL of 10% perchloric acid.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the filtered supernatant into the HPLC system.[1]

2. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of methanol and 0.05 M sodium acetate solution (e.g., 12:88 v/v), adjusted to a suitable pH.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 25°C.[1]

-

Detection Wavelength: 320 nm.[1]

Data Presentation

The following table summarizes typical quantitative data for an analogous compound, penicillamine, using a similar HPLC-UV method. These values can serve as a benchmark for method development and validation for this compound.

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 10.0 mg/L | [1] |

| Lower Limit of Quantification (LOQ) | 0.1 mg/L | [1] |

| Extraction Recovery | > 60% | [1] |

| Intra-day Precision (RSD %) | < 6% | [1] |

| Inter-day Precision (RSD %) | < 6% | [1] |

Experimental Workflow

Workflow for HPLC-UV analysis of this compound.

Method 2: HPLC with Fluorescence Detection Following Pre-column Derivatization

For higher sensitivity, a fluorescence-based detection method can be employed. This protocol utilizes N-(1-pyrenyl)maleimide (NPM) as the derivatizing agent, which reacts with the sulfhydryl group of this compound to form a highly fluorescent adduct. This method is particularly suitable for the analysis of low concentrations of the analyte in biological matrices.

Experimental Protocol

1. Sample Preparation (Human Plasma or Urine)

-

To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of a suitable internal standard.

-

Add 400 µL of a solution of N-(1-pyrenyl)maleimide (NPM) in a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture for 1 minute.

-

Incubate the mixture at 60°C for 30 minutes in a water bath to facilitate the derivatization reaction.

-

After incubation, cool the samples to room temperature.

-

Add 50 µL of 2 M HCl to stop the reaction.

-

Centrifuge the samples at 12,000 x g for 10 minutes to pellet any precipitates.

-

Transfer the supernatant to an HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

2. Chromatographic Conditions

-